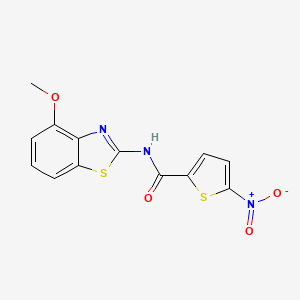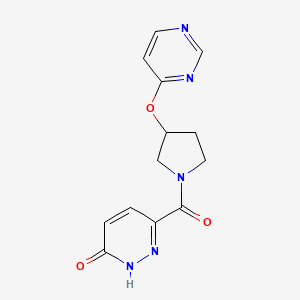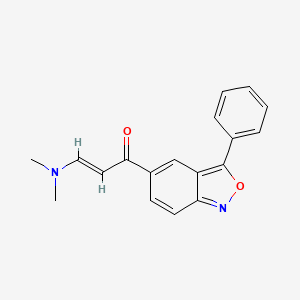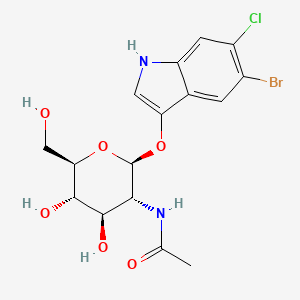
5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide is a chromophoric substrate for N-Acetyl-b-D-glucosaminidase . It has a molecular formula of C16H18BrClN2O6 .
Molecular Structure Analysis
The molecular weight of this compound is 449.68 . It has a complex structure with 5 defined stereocentres .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 777.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It also has a molar refractivity of 97.5±0.4 cm3, a polar surface area of 124 Å2, and a molar volume of 251.8±5.0 cm3 .Aplicaciones Científicas De Investigación
Blue/White Colony Screening
This compound can be used in blue/white colony screening to distinguish recombinant (white) from non-recombinant (blue) colonies . This is a common technique in molecular biology research, particularly in cloning experiments.
Visualization of Beta-Galactosidase Reporter Gene Expression
The compound can be used to visualize beta-galactosidase reporter gene expression in transfected eukaryotic cells . This is useful in studying gene expression and regulation.
Detection of Beta-Galactosidase Activity
It can be used in immunological and histochemical procedures to detect beta-galactosidase activity . This can help researchers understand the function and activity of this enzyme in various biological processes.
Histochemical Detection
The compound can be used for the histochemical detection of beta-galactosidase activity in fixed tissues . This can provide valuable insights into the spatial distribution of this enzyme in tissues.
X-Gal Overlay Assay
It can be used in X-gal overlay assays . This is a technique used to detect and quantify beta-galactosidase activity in cells or tissues.
Substrate for Beta-Galactosidase
The compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product . This property makes it useful in various research applications, including the study of enzyme kinetics and mechanisms.
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is β-glucuronidase , an enzyme that hydrolyzes β-D-glucopyranosides . This enzyme is crucial in the metabolism of glucuronides, a family of carbohydrates.
Mode of Action
5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it yields a magenta color . This color change is often used to detect the presence and activity of β-glucuronidase in various biological systems .
Biochemical Pathways
The action of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is involved in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to substances to increase their water solubility, aiding in their excretion from the body .
Result of Action
The cleavage of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide by β-glucuronidase results in a magenta color change . This can be used to visually identify the presence and activity of β-glucuronidase in a sample . In a broader context, this can provide insights into the metabolic activity of a biological system.
Action Environment
The action of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide is influenced by the environmental conditions of the biological system in which it is present. Factors such as pH, temperature, and the presence of other metabolites can affect the activity of β-glucuronidase and, consequently, the efficacy of 5-Bromo-6-chloro-3-indolyl-n-acetyl-beta-d-glucosaminide as a substrate . The compound’s stability could also be affected by these factors.
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)12(5-21)26-16(13)25-11-4-19-10-3-9(18)8(17)2-7(10)11/h2-4,12-16,19,21,23-24H,5H2,1H3,(H,20,22)/t12-,13-,14-,15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFJDKFSKAEJGX-OXGONZEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=CC(=C(C=C32)Br)Cl)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2S,3R,4R,5S,6R)-2-((5-Bromo-6-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide | |
CAS RN |
5609-91-6 |
Source


|
| Record name | 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

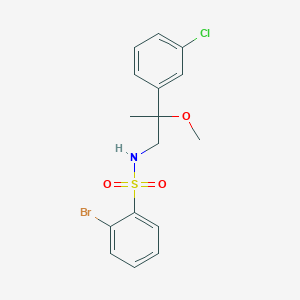
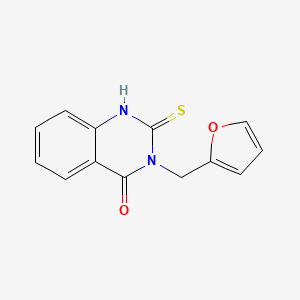
![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)
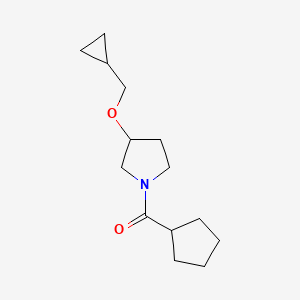
![N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide](/img/structure/B2995534.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)
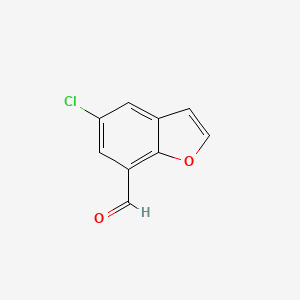
![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)
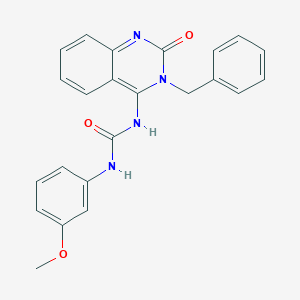
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)
